N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-15(11-3-4-11)9-10-5-6-14-12(13)8-10/h5-6,8,11H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLXYJKJZASKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=NC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-aminopyridine Intermediate
A crucial intermediate in the synthesis is 2-chloro-4-aminopyridine , which can be prepared through a three-step process:
| Step | Reaction Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide | 2-chloropyridine, chloroform, meta-chloroperbenzoic acid (m-CPBA), 25°C, 10 h | 70-72 |
| 2 | Nitration of 2-chloropyridine N-oxide to 2-chloro-4-nitropyridine N-oxide | Concentrated nitric acid and sulfuric acid mixture (1:1.6-2 volume ratio), 0°C to 100°C | 65-70 |
| 3 | Reduction of 2-chloro-4-nitropyridine N-oxide to 2-chloro-4-aminopyridine | Iron powder, concentrated hydrochloric acid, ethanol-water solvent (3:1), reflux | 85 |
This method is industrially scalable, mild in reaction conditions, and cost-effective due to cheap raw materials and high yields.
Formation of the Cyclopropanamine Moiety
The cyclopropanamine structure is typically introduced via cyclopropanation reactions. Common approaches include:
- Cyclopropanation of alkenes or appropriate precursors using diazo compounds or Simmons-Smith reagents.
- Subsequent amination to yield cyclopropanamine.
While specific detailed protocols for the cyclopropanamine formation in this compound are less documented, general synthetic strategies involve:
- Generating a cyclopropane ring with a leaving group or amine precursor.
- Substituting or coupling with the pyridinylmethyl intermediate.
Coupling of the Pyridine and Cyclopropanamine Units
The final step involves linking the 2-chloropyridin-4-ylmethyl group to the N-propylcyclopropanamine. This can be achieved by:
- Alkylation of N-propylcyclopropanamine with 2-chloropyridin-4-ylmethyl halide or equivalent electrophile.
- Reductive amination using 2-chloropyridin-4-carboxaldehyde derivatives and N-propylcyclopropanamine.
Summary Table of Key Preparation Steps
| Preparation Stage | Starting Material | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1. 2-Chloropyridine oxidation | 2-chloropyridine | Oxidation | m-CPBA, chloroform, 25°C, 10 h | 2-chloropyridine N-oxide | 70-72% yield |
| 2. Nitration | 2-chloropyridine N-oxide | Electrophilic aromatic substitution | HNO3/H2SO4 mixture, 0-100°C | 2-chloro-4-nitropyridine N-oxide | 65-70% yield |
| 3. Reduction | 2-chloro-4-nitropyridine N-oxide | Reduction | Fe, HCl, EtOH/H2O, reflux | 2-chloro-4-aminopyridine | 85% yield |
| 4. Cyclopropanation | Alkene or precursor | Cyclopropanation | Diazo compounds or Simmons-Smith reagents | Cyclopropane intermediate | Variable, method dependent |
| 5. Coupling | 2-chloropyridin-4-ylmethyl halide + N-propylcyclopropanamine | Alkylation or reductive amination | Base or reductive agent | N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | Dependent on method |
Research Findings and Notes
- The oxidation and nitration steps for the pyridine ring are well-established and provide good yields with mild conditions, suitable for scale-up.
- The reduction step using iron powder and hydrochloric acid is an efficient and cost-effective method for converting nitro to amino groups.
- Cyclopropanamine synthesis requires careful control of reaction conditions to maintain ring strain and prevent ring opening.
- Coupling steps must ensure selective alkylation without over-alkylation or side reactions.
- The presence of the chlorine atom on the pyridine ring influences reactivity and must be considered in reaction planning.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological targets.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 2: Property Comparison (Inferred from Evidence)
Key Insights:
- Lipophilicity : The target compound’s logP is intermediate between phenyl analogs (higher) and pyrimidine analogs (lower), balancing membrane permeability and solubility.
- Bioactivity : Imidazole derivatives () show kinase selectivity influenced by substituents (e.g., methylthio groups), suggesting that the target’s cyclopropane and propyl groups may confer unique selectivity profiles.
Critical Analysis of Structural Variations
- Chlorine Position : The 2-chloro substituent on pyridine (target compound) may engage in halogen bonding, unlike para-chloro phenyl analogs (). This could enhance binding affinity in specific targets .
- Amine Substituents : Propyl vs. isopropyl () affects steric bulk. The linear propyl chain in the target compound may allow deeper penetration into hydrophobic pockets compared to branched analogs.
- Heterocyclic Appendages : Imidazole and pyrimidine derivatives () prioritize interactions with polar residues in enzymatic active sites, whereas the target’s pyridine may favor π-π stacking .
Biological Activity
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine core with a 2-chloropyridine substituent, which contributes to its distinct chemical properties. The molecular formula is , and it has been synthesized through various methodologies that typically involve multi-step reactions to incorporate the chlorinated pyridine moiety into the cyclopropanamine framework.
Biological Activity Overview
1. Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. In vitro assays have demonstrated its activity against certain cancer cell lines, particularly those associated with breast cancer. For instance, derivatives of similar structures have shown promising cytotoxic effects with IC50 values indicating significant potency against MCF-7 breast cancer cells .
2. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that it may modulate serotonin and dopamine receptors, which are critical in various neuropsychiatric conditions. This interaction profile positions it as a candidate for further exploration in neuropharmacology.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, studies have proposed several pathways:
- Receptor Interaction : The compound likely interacts with serotonin and dopamine receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis as a mechanism for their anticancer effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropane structure, 2-chloro substitution | Potential neuropharmacological effects |
| N-(2-Chloropyridin-4-yl)-cyclopropanamine | Similar core structure | Lacks propyl group |
| N-(Pyridin-4-yl)-N-methylcyclopropanamine | Methyl substitution | Different substituent impacts |
| N-(3-Chlorophenyl)-cyclopropanamine | Chlorophenyl group | Variation in aromatic character |
This table illustrates how structural variations impact biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antiproliferative Activity : A series of amide derivatives showed significant antiproliferative activity against MCF7 cells, with some compounds achieving IC50 values as low as 3.3 mM, indicating strong potential for further development as anticancer agents .
- Neurotransmitter Modulation : Research has highlighted the ability of similar compounds to influence neurotransmitter systems, suggesting that they may be effective in treating conditions like depression or anxiety disorders due to their receptor interaction profiles.
Q & A
Basic: What are the standard synthetic routes for N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine, and what intermediates are critical for ensuring high yield?
The synthesis typically involves multi-step alkylation and coupling reactions. A common route starts with the reaction of 2-chloro-4-(chloromethyl)pyridine with cyclopropanamine under basic conditions, followed by N-propylation using propyl bromide or a similar alkylating agent. Key intermediates include N-cyclopropylmethyl-2-chloropyridin-4-amine, which requires strict anhydrous conditions to prevent hydrolysis. Catalysts such as palladium or copper may enhance coupling efficiency, while solvents like DMF or toluene are often used under inert atmospheres .
Basic: Which spectroscopic techniques (e.g., NMR, IR) are most effective for confirming the structural integrity of this compound?
1H/13C NMR is critical for verifying the cyclopropane ring (δ ~0.5–2.0 ppm for cyclopropane protons) and the pyridyl/alkyl chain connectivity. IR spectroscopy confirms the absence of undesired functional groups (e.g., carbonyls from oxidation). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof, as demonstrated in analogous cyclopropanamine derivatives .
Advanced: How can reaction conditions be optimized to mitigate undesired side reactions during the alkylation of cyclopropanamine derivatives in the synthesis of this compound?
Undesired N-dealkylation or cyclopropane ring-opening can occur under acidic or high-temperature conditions. Optimization strategies include:
- Using bulky bases (e.g., DBU) to minimize nucleophilic attack on the cyclopropane ring.
- Employing low-temperature alkylation (−20°C to 0°C) to reduce side-product formation.
- Adding radical scavengers (e.g., BHT) to prevent free-radical degradation pathways.
Reaction progress should be monitored via TLC or LC-MS to terminate the reaction at optimal conversion .
Advanced: What methodological approaches are recommended to resolve discrepancies in enzyme inhibition data observed across different assay formats for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, cofactors) or target enzyme isoforms. To address this:
- Perform dose-response curves in parallel under standardized conditions (e.g., 37°C, pH 7.4).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity.
- Validate results with knockout cell lines or selective inhibitors to confirm target specificity. Cross-referencing with structural analogs (e.g., 4-Chloro-N-cyclopropylpyrimidin-2-amine) can contextualize mechanistic differences .
Advanced: What strategies are employed to assess the hydrolytic stability of this compound under varying pH conditions?
Hydrolytic stability is evaluated via:
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis.
- Kinetic profiling : Monitor degradation rates using UV-Vis spectroscopy at λmax for pyridyl absorption (~260 nm).
- Computational modeling : Predict susceptible bonds (e.g., cyclopropane ring strain) using DFT calculations. Stabilization strategies include formulating the compound in lyophilized form or using antioxidants .
Advanced: How do computational modeling and X-ray crystallography complement each other in elucidating the binding modes of this compound with its biological targets?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like kinases or GPCRs, identifying key interactions (e.g., hydrogen bonds with pyridyl nitrogen).
- X-ray crystallography provides atomic-resolution validation of docking predictions, as seen in studies of structurally similar pyridyl-cyclopropanamine derivatives. For example, crystallographic data can resolve conformational flexibility in the propyl chain or chloropyridyl orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
